![molecular formula C11H10Br2O3 B023307 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic Acid CAS No. 196597-76-9](/img/structure/B23307.png)
3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic Acid
Overview
Description
The compound “3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic Acid” is a chemical compound with the molecular formula C11H10Br2O3 . It is an organobromine compound, meaning it contains both a bromine atom and a carbon atom .
Molecular Structure Analysis
The molecular structure of this compound includes a benzofuran ring, which is a fused aromatic ring consisting of a benzene ring and a furan ring . The compound also contains two bromine atoms attached to the 6th and 7th carbon atoms of the benzofuran ring .Physical And Chemical Properties Analysis
This compound has a molecular weight of 350.00 . The InChI code for this compound is 1S/C11H10Br2O3/c12-9-6(1-2-8(14)15)5-7-3-4-16-11(7)10(9)13/h5H,1-4H2,(H,14,15) .Scientific Research Applications
Medicine: Anticancer Research
This compound has shown promise in anticancer research due to its significant cell growth inhibitory effects. Studies suggest that it can inhibit the growth of various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . Its potential as a targeted therapy with minimal side effects makes it a valuable subject for further oncological studies.
Biochemistry: Proteomics
In the field of proteomics, this compound is utilized for its ability to interact with proteins, which can be pivotal in understanding protein functions and disease mechanisms. It serves as a tool for probing protein activity, stability, and interactions within the proteome .
Pharmacology: Receptor Agonist
As a receptor agonist, this acid derivative plays a role in the development of therapeutic agents, particularly for sleep disorders. Its efficacy in modulating receptor activity is of significant interest for pharmacological applications .
Organic Synthesis: Building Block
In organic synthesis, this compound is a valuable building block for constructing more complex molecules. Its structure is conducive to various chemical reactions, making it a versatile reagent for synthetic chemists .
Analytical Chemistry: Reference Standards
Analytical chemists use this compound as a reference standard to ensure the accuracy of analytical methods such as HPLC, LC-MS, and UPLC. Its well-defined properties allow for the validation of analytical techniques and the calibration of instruments .
Materials Science: Functional Materials
The unique structure of this compound, particularly the presence of dibromo groups, makes it interesting for materials science research. It could potentially be used to develop new functional materials with specific optical or electronic properties .
Safety And Hazards
properties
IUPAC Name |
3-(6,7-dibromo-2,3-dihydro-1-benzofuran-5-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Br2O3/c12-9-6(1-2-8(14)15)5-7-3-4-16-11(7)10(9)13/h5H,1-4H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDCBSDUAYMTAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C(=C(C=C21)CCC(=O)O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Br2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30452356 | |
Record name | 3-(6,7-Dibromo-2,3-dihydro-1-benzofuran-5-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30452356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic Acid | |
CAS RN |
196597-76-9 | |
Record name | 6,7-Dibromo-2,3-dihydro-5-benzofuranpropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=196597-76-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(6,7-Dibromo-2,3-dihydro-1-benzofuran-5-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30452356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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